N1-(4-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
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Description
N1-(4-fluorobenzyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O4S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications
GyrB ATPase and Antituberculosis Activity
A study by Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, evaluating their activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis, showing potential antituberculosis activity without cytotoxicity at relevant concentrations (Jeankumar et al., 2013).
Radiosynthesis for NR2B NMDA Receptor Antagonist
Labas et al. (2009) discussed the radiosynthesis of a NR2B-selective NMDA receptor antagonist for positron emission tomography imaging, showcasing the compound's high affinity and selectivity for NR2B receptors, which could be used for in vivo imaging of the NR2B NMDA receptor system (Labas et al., 2009).
Synthesis and Structural Characterization for HIV-1 Infection Prevention
Cheng De-ju (2015) highlighted the synthesis of methylbenzenesulfonamide CCR5 antagonists, indicating their potential use in targeting preparations for the prevention of human HIV-1 infection, demonstrating the compound's relevance in drug development (Cheng De-ju, 2015).
Corrosion Inhibition Studies
A study by Kaya et al. (2016) focused on the corrosion inhibition properties of piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations to investigate these compounds' adsorption and inhibition efficiencies, indicating their potential in corrosion protection applications (Kaya et al., 2016).
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S2/c21-16-8-6-15(7-9-16)14-23-20(26)19(25)22-11-10-17-4-1-2-12-24(17)30(27,28)18-5-3-13-29-18/h3,5-9,13,17H,1-2,4,10-12,14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEJLNQDEIMPJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.